
1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate is not fully understood, but it is believed to interact with specific receptors in the body and modulate their activity. It has been shown to have a high affinity for certain receptors in the brain, which may be responsible for its potential therapeutic effects.
Biochemical and physiological effects:
Studies have shown that 1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate can have various biochemical and physiological effects, depending on the specific application. In pharmaceuticals, it has been shown to have potential anti-cancer and neuroprotective effects. In materials science, it has been shown to have potential antimicrobial and anti-corrosive properties. In catalysis, it has been shown to have potential catalytic activity in various chemical reactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate in lab experiments is its potential versatility and applicability in various fields. However, one of the main limitations is its complex synthesis method, which requires careful monitoring and specific conditions to obtain a high yield of the desired product.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate. In pharmaceuticals, further studies are needed to investigate its potential therapeutic effects and mechanisms of action. In materials science, further studies are needed to explore its potential use in the synthesis of novel materials with unique properties. In catalysis, further studies are needed to investigate its potential use as a catalyst in various chemical reactions. Additionally, further studies are needed to optimize the synthesis method and improve the yield of the desired product.
In conclusion, 1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate is a chemical compound that has potential applications in various fields, including pharmaceuticals, materials science, and catalysis. Further research is needed to fully understand its mechanisms of action and optimize its synthesis method.
Synthesemethoden
The synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate involves the reaction between 4-tert-butylbenzoic acid and 1-(4-Methylpiperazin-1-yl)propan-2-ol in the presence of a catalyst. The reaction is carried out under specific conditions and requires careful monitoring to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and catalysis. In pharmaceuticals, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In materials science, it has been explored for its potential use in the synthesis of novel materials with unique properties. In catalysis, it has been studied for its potential use as a catalyst in various chemical reactions.
Eigenschaften
Produktname |
1-(4-Methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate |
|---|---|
Molekularformel |
C19H30N2O2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
1-(4-methylpiperazin-1-yl)propan-2-yl 4-tert-butylbenzoate |
InChI |
InChI=1S/C19H30N2O2/c1-15(14-21-12-10-20(5)11-13-21)23-18(22)16-6-8-17(9-7-16)19(2,3)4/h6-9,15H,10-14H2,1-5H3 |
InChI-Schlüssel |
MNKYJVRLUBFROW-UHFFFAOYSA-N |
SMILES |
CC(CN1CCN(CC1)C)OC(=O)C2=CC=C(C=C2)C(C)(C)C |
Kanonische SMILES |
CC(CN1CCN(CC1)C)OC(=O)C2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)
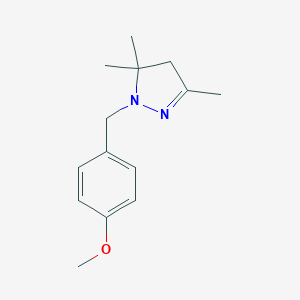

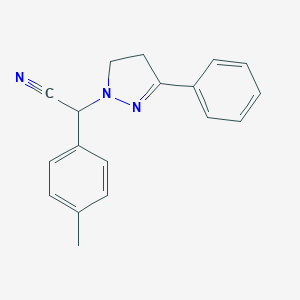
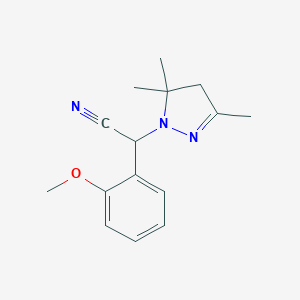
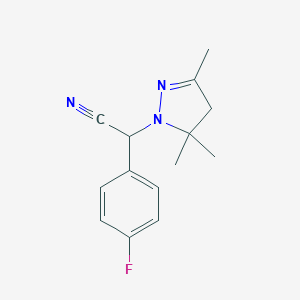
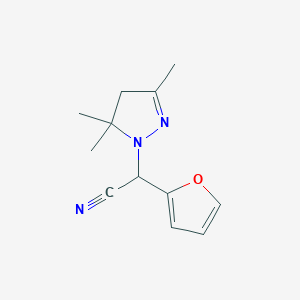
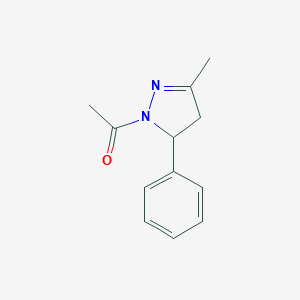

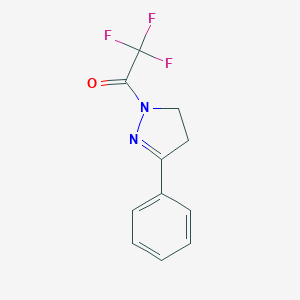
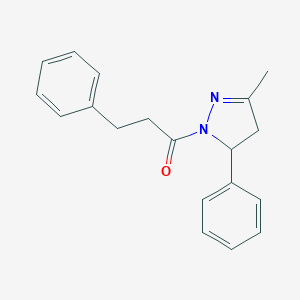
![3-[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B257764.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide](/img/structure/B257765.png)
